Physicochemical Property Differentiation vs. Unsubstituted Benzenesulfonamide Analog (CAS 922005-79-6)
The target compound's 2-methoxy-5-methyl substitution increases computed lipophilicity by approximately 0.7 logP units and adds 44 Da molecular weight relative to the unsubstituted N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide analog (CAS 922005-79-6; MW 302.4 g/mol, XLogP3 ~1.2), while maintaining the same hydrogen-bond donor count (2) and increasing acceptor count from 4 to 5 [1]. This translates to a higher calculated logP (1.9) and larger TPSA (92.9 Ų), placing the compound in a more favorable region of CNS MPO-like drug-likeness space for targets requiring balanced permeability and solubility [1].
| Evidence Dimension | Computed molecular weight, XLogP3, TPSA, hydrogen-bond donor/acceptor counts |
|---|---|
| Target Compound Data | MW 346.4 g/mol; XLogP3 1.9; TPSA 92.9 Ų; HBD 2; HBA 5; Rotatable bonds 4 |
| Comparator Or Baseline | N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922005-79-6): MW 302.4 g/mol; XLogP3 ~1.2; TPSA ~84 Ų; HBD 2; HBA 4; Rotatable bonds 3 |
| Quantified Difference | ΔMW +44.0 g/mol; ΔXLogP3 +0.7; ΔTPSA +9 Ų; ΔHBA +1 |
| Conditions | Computed properties from PubChem (XLogP3 algorithm, Cactvs TPSA); experimental logP and solubility data not available for these specific compounds |
Why This Matters
Procurement decisions for lead optimization require compounds with tailored lipophilicity and polar surface area; the 2-methoxy-5-methyl substitution pushes the compound into a property range distinct from the unsubstituted baseline, potentially improving membrane permeation while retaining acceptable solubility for in vitro assays.
- [1] PubChem Compound Summary CID 16826965 (target compound) and CID for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide; computed molecular properties. National Center for Biotechnology Information. View Source
